Cas no 896337-16-9 (4-methanesulfonyl-N-4-(6-methyl-1,3-benzothiazol-2-yl)phenylbenzamide)

4-Methanesulfonyl-N-4-(6-methyl-1,3-benzothiazol-2-yl)phenylbenzamide is a synthetic organic compound featuring a benzothiazole core linked to a methanesulfonyl-substituted benzamide moiety. Its structural design incorporates a sulfonyl group, enhancing its potential as an intermediate in pharmaceutical and agrochemical applications. The benzothiazole scaffold is known for its bioactivity, suggesting utility in drug discovery, particularly in targeting enzymes or receptors. The methanesulfonyl group may improve solubility and metabolic stability, while the methyl substitution on the benzothiazole ring could influence binding affinity. This compound is suited for research in medicinal chemistry, offering a versatile building block for developing novel therapeutics or biologically active molecules. Handling should adhere to standard laboratory safety protocols.
4-methanesulfonyl-N-4-(6-methyl-1,3-benzothiazol-2-yl)phenylbenzamide structure
896337-16-9 structure
Product Name:4-methanesulfonyl-N-4-(6-methyl-1,3-benzothiazol-2-yl)phenylbenzamide
CAS No:896337-16-9
MF:C22H18N2O3S2
MW:422.519922733307
CID:6239126
PubChem ID:16030722
Update Time:2025-06-10

4-methanesulfonyl-N-4-(6-methyl-1,3-benzothiazol-2-yl)phenylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-methanesulfonyl-N-4-(6-methyl-1,3-benzothiazol-2-yl)phenylbenzamide
    • AKOS002045977
    • F2558-0020
    • G786-0307
    • CHEMBL1601024
    • NCGC00134160-01
    • N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide
    • 4-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
    • 4-(methanesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
    • HMS1897G12
    • 896337-16-9
    • N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-methylsulfonylbenzamide
    • Inchi: 1S/C22H18N2O3S2/c1-14-3-12-19-20(13-14)28-22(24-19)16-4-8-17(9-5-16)23-21(25)15-6-10-18(11-7-15)29(2,26)27/h3-13H,1-2H3,(H,23,25)
    • InChI Key: ZMYREXSXCZLDKG-UHFFFAOYSA-N
    • SMILES: S(C)(C1C=CC(C(NC2C=CC(=CC=2)C2=NC3C=CC(C)=CC=3S2)=O)=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 422.07588479g/mol
  • Monoisotopic Mass: 422.07588479g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 677
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 113Ų

4-methanesulfonyl-N-4-(6-methyl-1,3-benzothiazol-2-yl)phenylbenzamide Pricemore >>

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Additional information on 4-methanesulfonyl-N-4-(6-methyl-1,3-benzothiazol-2-yl)phenylbenzamide

Introduction to 4-methanesulfonyl-N-4-(6-methyl-1,3-benzothiazol-2-yl)phenylbenzamide (CAS No. 896337-16-9)

4-methanesulfonyl-N-4-(6-methyl-1,3-benzothiazol-2-yl)phenylbenzamide (CAS No. 896337-16-9) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has been extensively studied for its potential therapeutic applications, particularly in the treatment of various diseases and conditions. This introduction aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent advancements in its research and development.

The chemical structure of 4-methanesulfonyl-N-4-(6-methyl-1,3-benzothiazol-2-yl)phenylbenzamide is notable for its benzothiazole moiety and the methanesulfonyl group. The benzothiazole ring is a heterocyclic aromatic compound that is widely recognized for its biological activity and pharmacological properties. The methanesulfonyl group, on the other hand, contributes to the compound's solubility and metabolic stability, making it an attractive candidate for drug development.

The synthesis of 4-methanesulfonyl-N-4-(6-methyl-1,3-benzothiazol-2-yl)phenylbenzamide involves several steps and can be achieved through various methodologies. One common approach involves the reaction of 4-(6-methylbenzothiazol-2-yl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction typically yields high purity and yield of the desired product. Recent advancements in synthetic chemistry have also explored alternative routes to improve the efficiency and scalability of the synthesis process.

In terms of biological activity, 4-methanesulfonyl-N-4-(6-methyl-1,3-benzothiazol-2-yl)phenylbenzamide has shown promising results in various preclinical studies. Research has demonstrated its potential as an inhibitor of specific enzymes and receptors involved in disease pathways. For instance, studies have indicated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.

The therapeutic potential of 4-methanesulfonyl-N-4-(6-methyl-1,3-benzothiazol-2-yl)phenylbenzamide has been further explored in animal models of diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In these models, the compound has demonstrated significant improvements in cognitive function and motor coordination, suggesting its potential as a novel therapeutic agent for neurodegenerative disorders.

Clinical trials are currently underway to evaluate the safety and efficacy of 4-methanesulfonyl-N-4-(6-methyl-1,3-benzothiazol-2-yl)phenylbenzamide in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated with minimal side effects. These findings are encouraging and pave the way for further clinical evaluation in larger patient populations.

Beyond its therapeutic applications, 4-methanesulfonyl-N-4-(6-methyl-1,3-benzothiazol-2-yl)phenylbenzamide has also been studied for its potential use as a research tool in biochemical assays. Its ability to modulate specific biological pathways makes it a valuable reagent for investigating disease mechanisms and validating therapeutic targets.

In conclusion, 4-methanesulfonyl-N-4-(6-methyl-1,3-benzothiazol-2-yl)phenylbenzamide (CAS No. 896337-16-9) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical benefits.

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